(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane: is a synthetic organic compound with the molecular formula C15H26O4S2 and a molecular weight of 334.49 g/mol . This compound is a derivative of D-arabino-hexose, where the hydroxyl groups at positions 3, 4, 5, and 6 are protected by isopropylidene groups, and the 2-deoxy position is modified with a propylene dithioacetal group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, 5, and 6 of D-arabino-hexose are protected using isopropylidene groups.
Formation of Propylene Dithioacetal: The 2-deoxy position is modified by introducing a propylene dithioacetal group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms in the dithioacetal group are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the dithioacetal group to yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Hydroxyl-functionalized derivatives.
Scientific Research Applications
Chemistry:
Protecting Group: The isopropylidene groups serve as protecting groups for hydroxyl functionalities in multi-step organic synthesis.
Chiral Building Block: The compound is used as a chiral building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Antiviral Research: The compound has shown potential as an antiviral agent, specifically targeting RNA viruses such as hepatitis C virus.
Enzyme Inhibition: It is used in studies involving enzyme inhibition, particularly glycosidases and other carbohydrate-processing enzymes.
Industry:
Mechanism of Action
The mechanism of action of (4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets, such as enzymes and viral proteins. The dithioacetal group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity . Additionally, the compound’s structural features allow it to mimic natural substrates, thereby interfering with biological pathways and processes .
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-D-glucofuranose: This compound is similar in structure but lacks the dithioacetal group.
1,23,4-Di-O-isopropylidene-D-galactopyranose: Another similar compound with isopropylidene-protected hydroxyl groups, used in carbohydrate chemistry.
Uniqueness: The presence of the propylene dithioacetal group in (4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane imparts unique reactivity and stability, making it a valuable intermediate in synthetic chemistry and research .
Properties
IUPAC Name |
(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3/t10-,11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXYIUIBYSRGY-WZRBSPASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CC3SCCCS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115108 | |
Record name | D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91294-64-3 | |
Record name | D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91294-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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